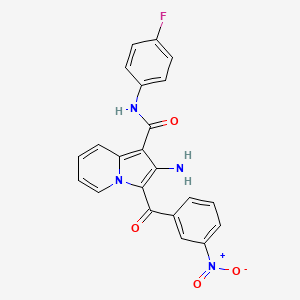

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDOHVGNAQQIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential medicinal properties. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including an amino group, a fluorophenyl moiety, and a nitrobenzoyl group. This complexity may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 357.35 g/mol.

In Vitro Studies

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted screening using the NCI-60 cell line panel, revealing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | 9.24 |

| COLO 205 (Colon) | 15.7 | 8.5 |

| A549 (Lung) | 20.0 | 7.0 |

The compound demonstrated an average growth inhibition rate of approximately 70% across these lines, indicating potent anticancer activity, particularly against breast and colon cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Topoisomerase Inhibition : It may inhibit topoisomerase II, which is crucial for DNA replication and cell division.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can induce G2/M phase arrest in the cell cycle, preventing further division of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of indolizine derivatives is often influenced by their structural components:

- Fluorine Substitution : The presence of the fluorine atom has been associated with increased metabolic stability and enhanced potency compared to non-fluorinated analogs.

- Nitro Group Positioning : The positioning of the nitro group on the benzoyl moiety affects electron distribution and reactivity, impacting overall biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In xenograft models using MDA-MB-231 cells, treatment with the compound resulted in significant tumor regression compared to controls.

- Combination Therapy : When used in combination with traditional chemotherapeutics like doxorubicin, enhanced efficacy was observed, suggesting potential for use in combination therapies .

Scientific Research Applications

The compound exhibits several notable biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that 2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancers.

- Mechanism : The compound induces apoptosis (programmed cell death) and cell cycle arrest, leading to reduced viability of cancer cells. Flow cytometry assays have confirmed these effects, showing a dose-dependent response.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses.

- Mechanism : It appears to reduce the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The exact mechanism remains under investigation, but it may involve disruption of bacterial cell membrane integrity or inhibition of critical metabolic pathways.

Neuroprotective Effects

Emerging research indicates that this compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

- Mechanism : By mitigating oxidative damage, it may help preserve neuronal function and viability in models of neurodegeneration.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: Inflammation Model

In an animal model designed to assess inflammation, administration of the compound resulted in a marked decrease in paw edema and levels of inflammatory markers in serum, underscoring its anti-inflammatory potential.

Summary of Biological Activities

| Activity | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokine levels |

| Antimicrobial | Effective against various bacteria |

| Neuroprotective | Protects against oxidative stress |

Chemical Reactions Analysis

Chemical Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its functional groups:

-

Oxidation : Susceptible to oxidation by agents like potassium permanganate or chromium trioxide, potentially targeting the indolizine core or nitrobenzoyl group.

-

Reduction : Nitro groups may be reduced using lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium), yielding amine derivatives.

-

Substitution : The nitrobenzoyl group may undergo nucleophilic aromatic substitution under basic conditions, depending on activating groups.

Characterization Methods

The compound’s structure and purity are confirmed via:

Mechanistic Insights

The compound’s reactivity likely stems from:

-

Electron-withdrawing nitro groups : Enhance aromatic substitution reactions.

-

Fluorine substitution : Modulates lipophilicity and electronic effects for targeted interactions.

This synthesis and reactivity profile underscores the compound’s potential as a scaffold for drug development, particularly in oncology and inflammatory disease research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.